7-(2-Chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine is a potent inhibitor of both vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). [ [] ] This compound, also known as compound 5 in its development process, belongs to the benzotriazine class of inhibitors. [ [] ] It has been identified as a potential therapeutic candidate for age-related macular degeneration (AMD), a leading cause of vision loss in industrialized nations. [ [] ]
This compound can be classified under several categories:
The synthesis of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine typically involves multi-step organic reactions. The general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine can be described as follows:
The spatial arrangement of these groups influences its chemical reactivity and biological activity.
The chemical reactivity of this compound can involve several types of reactions:
Each reaction pathway has specific conditions that influence the rate and outcome of the reaction.
The mechanism by which 7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine exerts its biological effects is likely multifaceted:
Data from biological assays would provide insights into its efficacy and specificity against target cells.
Key physical and chemical properties of this compound include:
These properties are crucial for understanding how the compound behaves in biological systems and its suitability for pharmaceutical applications.
7-(2-chloro-5-methoxyphenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine has several potential applications:
Further research is necessary to fully elucidate its therapeutic potential and mechanisms of action within biological systems.
Benzo[e][1,2,4]triazines represent a privileged scaffold in oncology drug discovery, originating from the broader 1,2,4-triazine pharmacophore. The 1,2,4-triazine core—a six-membered ring with three nitrogen atoms—confers unique electronic properties that facilitate interactions with biological targets, particularly kinases and reductases [2]. Early derivatives like the hypoxia-activated prodrug tirapazamine (1,2,4-benzotriazine-1,4-dioxide) demonstrated the therapeutic potential of this chemotype, leveraging tumor hypoxia for selective bioreduction and cytotoxic radical generation [2] [4]. Subsequent optimization efforts focused on improving potency and pharmacokinetics, leading to benzotriazines fused with heterocyclic systems. These innovations addressed limitations of early compounds, such as metabolic instability and limited tissue penetration, while expanding target profiles to include tyrosine kinases (e.g., Src, Abl) and angiogenic pathways [2] [4] [7].
The target compound (CAS# 867331-63-3) embodies strategic structural features designed to enhance kinase inhibition and drug-like properties:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3